methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate
Overview
Description
Methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate is a complex organic compound with a molecular formula of C18H14N4O5 This compound is characterized by its unique structure, which includes a nitropyridine moiety, a hydrazinylidene group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 5-nitropyridine-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Furan Derivative: The hydrazone intermediate is then coupled with a furan derivative, such as 5-formylfuran-2-carboxylic acid, under acidic conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted hydrazinylidene derivatives.
Scientific Research Applications
Methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate can be compared with similar compounds such as:
Methyl 4-[5-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate: The (E)-isomer of the compound, which has different spatial arrangement and potentially different biological activity.
Methyl 4-[5-[(Z)-[(5-aminopyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate: A derivative with an amino group instead of a nitro group, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-26-18(23)13-4-2-12(3-5-13)16-8-7-15(27-16)11-20-21-17-9-6-14(10-19-17)22(24)25/h2-11H,1H3,(H,19,21)/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGJGHQFKXKMM-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.